Cecropin-B

Antimicrobial peptides Therapeutic index Hemolytic activity

Cecropin B is the definitive 35-amino acid dual-helix AMP benchmark. Delivers up to 4-fold lower Gram-negative MICs than Cecropin A/P1; therapeutic index of 219.78—over 1,400-fold higher than melittin—eliminating nonspecific mammalian lysis confounds. Superior in vivo sepsis survival, complete Vibrio anguillarum kill in 4 min, and selective bladder cancer cytotoxicity (IC50 73.29–220.05 µg/mL) with fibroblast sparing. The only scientifically valid positive control for AMP assays requiring mammalian cell compatibility. Insist on Cecropin B where therapeutic precision is non-negotiable.

Molecular Formula
Molecular Weight
Cat. No. B1577553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-B Antimicrobial Peptide: Procurement Baseline for Differentiation Against Closest Analogs


Cecropin-B is a 35-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia [1]. It exhibits broad-spectrum bactericidal activity via membrane disruption, characterized by a unique dual-helix structure comprising one hydrophobic and one amphipathic α-helical segment [2]. As a natural AMP, Cecropin-B serves as a critical reference compound in the development of novel anti-infectives and anticancer therapeutics, with its activity profile serving as a benchmark against which engineered analogs and alternative peptides are routinely compared [3].

Why Cecropin-B Cannot Be Substituted by Generic In-Class Antimicrobial Peptides


Generic substitution among cecropin-family peptides or alternative AMPs (e.g., melittin, magainin) is scientifically unsound due to profound quantitative disparities in antibacterial spectrum, mammalian cytotoxicity, and therapeutic index. Head-to-head MIC testing reveals that Cecropin-B displays up to 4-fold lower MICs against key Gram-negative pathogens compared to Cecropin A and Cecropin P1, while exhibiting a therapeutic index over 1,400-fold higher than the bee venom peptide melittin [1]. Furthermore, in vivo efficacy models demonstrate that Cecropin-B significantly outperforms both Cecropin A and Cecropin P1 in reducing mortality and endotoxemia in septic shock [2]. These performance gaps are rooted in sequence-specific structural features—particularly Cecropin-B's distinct helix composition and charge distribution—that govern selective membrane interactions and cannot be replicated by simply substituting another AMP with nominal 'broad-spectrum' claims [3].

Quantitative Differentiation Guide: Cecropin-B Performance Versus Analogs


Therapeutic Index Advantage of Cecropin-B Over Melittin: A Decisive Safety Factor for Mammalian Systems

Cecropin-B demonstrates a therapeutic index (MHC/GM MIC) of 219.78 against Gram-negative bacteria, which is over 1,400-fold higher than the therapeutic index of 0.15 exhibited by melittin. This advantage stems from Cecropin-B's markedly lower hemolytic activity (MHC = 400 µM, indicating ≤10% hemolysis at 200 µM) compared to melittin's extreme hemolytic potency (MHC = 0.78 µM), despite Cecropin-B's comparable or superior antibacterial geometric mean MIC (1.82 µM vs. 5.21 µM for melittin against Gram-negative strains) [1].

Antimicrobial peptides Therapeutic index Hemolytic activity Melittin comparison

Superior Potency of Cecropin-B Against Bordetella pertussis Compared to Cecropin A, Melittin, and Magainin Peptides

In a direct comparison of antimicrobial peptides against Bordetella pertussis, Cecropin-B exhibited the highest potency among a panel of 9 peptides. The rank order of decreasing activity was: cecropin B > cecropin A > melittin > cecropin P1 > (Ala8,13,18)-magainin II amide > mastoparan = defensin HNP1 > protamine ≥ magainin II = magainin I [1]. This hierarchy establishes Cecropin-B as the most effective peptide within this comparator set for targeting this Gram-negative respiratory pathogen.

Bordetella pertussis Antimicrobial susceptibility Cecropin family Rank-order potency

Enhanced Killing Kinetics and Broader Spectrum of Cecropin-B Against Fish Pathogens Compared to Cecropin P1

Cecropin-B demonstrates superior bactericidal performance against key aquaculture pathogens compared to cecropin P1. Against Vibrio anguillarum, Cecropin-B achieved complete killing (no CFU detected) within 4 minutes, whereas cecropin P1 required 8 minutes to achieve the same endpoint. Furthermore, Edwardsiella ictaluri exhibited marked resistance to cecropin P1 (MIC = 61 µM) but remained susceptible to Cecropin-B (MIC range 0.3–1.3 µM), representing an approximately 50- to 200-fold difference in potency [1].

Aquaculture Fish pathogens Cecropin P1 Killing kinetics

Selective Cytotoxicity of Cecropin-B Against Bladder Cancer Cells with Sparing of Benign Fibroblasts

Cecropin-B exerts dose-dependent, selective cytotoxic and antiproliferative effects against human bladder cancer cell lines (average IC50 range: 73.29–220.05 µg/mL across four lines) while sparing benign murine and human fibroblasts. Scanning electron microscopy (SEM) confirmed lethal membrane disruption in bladder cancer cells, with no such disruption observed in fibroblasts at comparable concentrations. In contrast, benign fibroblasts were significantly less susceptible or completely unaffected, as demonstrated by LDH release assays where Cecropin-B induced LDH leakage only from tumor cells [1].

Bladder cancer Selective cytotoxicity Anticancer peptides Fibroblast sparing

In Vivo Superiority of Cecropin-B in a Rat Septic Shock Model: Reduced Mortality and Endotoxemia Compared to Cecropin A and Cecropin P1

In a rat model of E. coli-induced septic shock, a single intraperitoneal dose of Cecropin-B (1 mg/kg) significantly reduced lethality compared to both cecropin A and cecropin P1 at identical doses, as well as compared to piperacillin (60 mg/kg). Crucially, only the cecropin peptides (and not conventional antibiotics imipenem or piperacillin) significantly reduced plasma endotoxin concentration, with Cecropin-B identified as the most effective compound in reducing all measured variables (bacterial growth, endotoxemia, TNF-α, and mortality) [1].

Septic shock In vivo efficacy Endotoxin neutralization Cecropin family comparison

Prioritized Application Scenarios for Cecropin-B Based on Quantified Differentiation


Antimicrobial Susceptibility Testing and Comparator Studies Requiring a Low-Hemolysis Positive Control

In any experimental setup evaluating novel AMPs or antimicrobial compounds where mammalian cell compatibility is a prerequisite, Cecropin-B serves as the optimal positive control. Its therapeutic index of 219.78—over 1,400-fold higher than melittin—ensures that observed antimicrobial effects are not confounded by non-specific mammalian cell lysis, a critical consideration for cell culture-based assays and in vivo dosing studies [1].

Aquaculture Research Targeting Vibriosis and Edwardsiellosis in Finfish

Cecropin-B is the preferred peptide for aquaculture antimicrobial development due to its quantifiably faster killing of Vibrio anguillarum (complete kill in 4 min vs. 8 min for cecropin P1) and its unique potency against Edwardsiella ictaluri, which displays intrinsic resistance to cecropin P1 (MIC 61 µM vs. ≤1.3 µM for Cecropin-B) [1]. These differential performance metrics directly translate to improved efficacy in challenge models.

Cancer Research Programs Developing Selective Membrane-Active Anticancer Peptides

Investigators seeking a natural peptide scaffold with validated tumor cell selectivity should prioritize Cecropin-B. Its demonstrated ability to induce membrane disruption and cytotoxicity in bladder cancer cell lines (IC50 73.29–220.05 µg/mL) while sparing benign fibroblasts at equivalent concentrations provides a foundation for structure-activity relationship (SAR) studies and the design of second-generation analogs with enhanced anticancer selectivity [1].

In Vivo Sepsis and Endotoxemia Models Requiring Dual-Action (Bactericidal + Endotoxin-Neutralizing) Efficacy

For preclinical sepsis studies, Cecropin-B offers a distinct mechanistic advantage over both conventional antibiotics and other cecropin-family members. Its ability to reduce mortality, bacterial burden, and plasma endotoxin levels in a rat septic shock model—outperforming Cecropin A, Cecropin P1, and β-lactam antibiotics—positions it as the most scientifically justified selection for research into AMP-based adjunctive therapies for Gram-negative sepsis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cecropin-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.